molecular formula C19H33O3P B13691582 Diethyl 3,5-Di-tert-butylbenzylphosphonate

Diethyl 3,5-Di-tert-butylbenzylphosphonate

Cat. No.: B13691582
M. Wt: 340.4 g/mol
InChI Key: ARRJQPBUVRVNBN-UHFFFAOYSA-N
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Description

Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted benzyl phosphonates depending on the reagents used.

Scientific Research Applications

Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.

    Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
  • Diethyl 3,5-Di-tert-butylphenylphosphonate
  • Diethyl 3,5-Di-tert-butylbenzylphosphine oxide

Uniqueness

Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.

Properties

Molecular Formula

C19H33O3P

Molecular Weight

340.4 g/mol

IUPAC Name

1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene

InChI

InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3

InChI Key

ARRJQPBUVRVNBN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC

Origin of Product

United States

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